N-(3-chlorophenyl)-2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
Description
This compound features a 1,2,4-triazin-3-yl core substituted with a 4-ethoxybenzyl group at position 6 and a thio-linked acetamide moiety bearing a 3-chlorophenyl group. Its molecular formula is C₂₀H₂₀ClN₅O₃S (MW: 445.9 g/mol). The 3-chlorophenyl substituent may influence steric and electronic interactions in biological targets, though specific pharmacological data are unavailable in the provided evidence.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[6-[(4-ethoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c1-2-28-16-8-6-13(7-9-16)10-17-19(27)23-20(25-24-17)29-12-18(26)22-15-5-3-4-14(21)11-15/h3-9,11H,2,10,12H2,1H3,(H,22,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJGTMLITBYMHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazine core with a 3-chlorophenyl group and an ethoxybenzyl substituent. Its structural complexity suggests diverse interactions with biological targets. The molecular weight has been calculated to be approximately 488.0 g/mol .
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of compounds related to triazine structures. For instance, derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The effectiveness is often quantified using Minimum Inhibitory Concentration (MIC) values.
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Salmonella typhi | 32 | Moderate |
| Bacillus subtilis | 16 | Strong |
| Escherichia coli | 64 | Weak |
| Staphylococcus aureus | 128 | Moderate |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Specifically, it has been studied for its activity against acetylcholinesterase (AChE) and urease:
- Acetylcholinesterase Inhibition :
- The inhibition of AChE is crucial for treating neurological conditions like Alzheimer's disease. Compounds derived from similar structures have shown promising results with IC50 values indicating strong inhibitory effects.
- Urease Inhibition :
| Enzyme | IC50 (µM) | Reference Standard IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 2.14 | Eserine (0.5 mM = 21.25) |
| Urease | 1.21 | Thiourea (21.25) |
Case Studies
Several case studies have documented the synthesis and evaluation of triazine derivatives similar to this compound:
- Study on Antibacterial Properties : A study demonstrated that synthesized triazine derivatives exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications in the phenyl groups significantly influenced antibacterial potency.
- Enzyme Inhibition Study : Another study focused on the AChE inhibitory activity of related compounds, where docking studies elucidated binding interactions with the enzyme's active site. The results indicated that specific substitutions on the triazine ring enhanced binding affinity and inhibitory action.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights key structural differences and inferred properties:
Key Observations :
- Ethoxy vs. Methyl : The ethoxy group increases molecular weight and lipophilicity, which correlates with enhanced cell penetration but may reduce aqueous solubility.
- Chlorophenyl Position : The 3-chlorophenyl isomer (target compound) likely has less steric hindrance than the 2-chlorophenyl analog, favoring interactions with planar binding sites .
Crystallographic and Hydrogen-Bonding Patterns
Such interactions stabilize crystal packing and may influence melting points or solubility .
Pharmacological Implications (Inferred)
- Triazinone Core: Common to all analogs, this moiety may act as a hydrogen-bond acceptor or participate in π-π stacking, crucial for enzyme inhibition (e.g., kinase targets).
Q & A
Q. Advanced
- Catalyst Screening : Use fused sodium acetate (0.5–1.5 eq.) to enhance nucleophilic substitution efficiency during thiolation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side-product formation .
- Temperature Control : Reflux at 80–90°C for 30–45 minutes balances reaction rate and decomposition risks. Prolonged heating (>60 min) may degrade the triazinone ring .
What strategies resolve contradictions in crystallographic data versus computational modeling for this compound?
Q. Advanced
- Density Functional Theory (DFT) : Compare calculated (B3LYP/6-311+G(d,p)) and experimental bond lengths/angles to identify discrepancies in crystal packing or tautomerism .
- X-ray Crystallography : Refine unit cell parameters using single-crystal data. For example, if computational models suggest planar triazinone rings but crystallography shows puckering, reassess solvent effects in the lattice .
What in vitro assays are recommended for preliminary biological evaluation?
Q. Basic
- Antimicrobial Activity : Broth microdilution assays (MIC against S. aureus and E. coli) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Enzyme Inhibition : Evaluate triazinone interaction with dihydrofolate reductase (DHFR) via UV-Vis kinetic assays .
How to analyze reaction mechanisms for potential by-products during dehydrosulfurization?
Q. Advanced
- LC-MS Monitoring : Track intermediates (e.g., thiourea adducts) during cyclization. By-products like disulfides (m/z ≈ [M+32]) may form if oxidizing agents are present .
- Isolation via Column Chromatography : Use silica gel (hexane:ethyl acetate gradient) to separate by-products. Characterize isolated impurities via <sup>1</sup>H NMR to identify structural deviations .
What computational methods predict the compound's pharmacokinetic properties?
Q. Advanced
- ADMET Prediction : Tools like SwissADME calculate logP (≈2.8) and aqueous solubility (LogS ≈ -4.1), indicating moderate bioavailability .
- Molecular Dynamics Simulations : Simulate blood-brain barrier penetration using P-glycoprotein binding affinity (docking scores ≤ -7.0 kcal/mol suggest efflux susceptibility) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
